molecular formula C13H18O2 B141612 2-Adamantyl acrylate CAS No. 128756-71-8

2-Adamantyl acrylate

Cat. No.: B141612
CAS No.: 128756-71-8
M. Wt: 206.28 g/mol
InChI Key: NCJGJDNWSHATQH-UHFFFAOYSA-N
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Description

2-Adamantyl acrylate is an organic compound that belongs to the class of acrylate esters. It is characterized by the presence of an adamantyl group attached to the acrylate moiety. The adamantyl group is a bulky, rigid, and highly symmetrical structure derived from adamantane, a polycyclic hydrocarbon. This unique structure imparts distinct physical and chemical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-adamantyl acrylate typically involves the esterification of 2-adamantanol with acrylic acid or its derivatives. One common method is the reaction of 2-adamantanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

2-Adamantanol+Acryloyl chloride2-Adamantyl acrylate+Hydrogen chloride\text{2-Adamantanol} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Adamantanol+Acryloyl chloride→2-Adamantyl acrylate+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as ultrasonication-assisted flow strategies to minimize side products and ensure high conversion rates. The use of continuous flow reactors allows for better control over reaction conditions, leading to consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Adamantyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers with unique properties due to the presence of the bulky adamantyl group.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-adamantanol and acrylic acid.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Reagents such as hydrogen bromide or thiols can be used to add across the double bond.

Major Products Formed:

    Polymers: Formation of poly(this compound) with enhanced thermal and mechanical properties.

    Alcohols and Acids: Hydrolysis products include 2-adamantanol and acrylic acid.

    Adducts: Addition products depending on the specific reagents used.

Scientific Research Applications

2-Adamantyl acrylate finds applications in various fields due to its unique properties:

    Chemistry: Used as a monomer in the synthesis of polymers with high thermal stability and rigidity.

    Biology: Investigated for its potential in drug delivery systems due to the hydrophobic nature of the adamantyl group, which can enhance the solubility and stability of drugs.

    Medicine: Explored for its use in the development of bioactive compounds and pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and other materials that require high durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-adamantyl acrylate in various applications is largely influenced by the presence of the adamantyl group. This bulky group can enhance the hydrophobicity, rigidity, and thermal stability of the resulting compounds. In drug delivery systems, the adamantyl group can improve the lipophilicity of drugs, facilitating their incorporation into lipid-based carriers such as liposomes. Additionally, the acrylate moiety allows for polymerization and cross-linking, enabling the formation of stable polymer networks.

Comparison with Similar Compounds

    2-Adamantyl methacrylate: Similar to 2-adamantyl acrylate but with a methacrylate moiety, leading to different polymerization behavior and properties.

    1-Adamantyl acrylate: Another derivative with the adamantyl group attached at a different position, affecting its reactivity and applications.

    Adamantyl-containing poly(dialkyl fumarate)s: Polymers with rigid chain structures derived from adamantane, used in high-temperature applications.

Uniqueness: this compound is unique due to the combination of the acrylate moiety and the adamantyl group. This combination imparts a balance of reactivity and stability, making it suitable for a wide range of applications. The bulky adamantyl group provides steric hindrance, enhancing the thermal and mechanical properties of the resulting polymers and materials.

Properties

IUPAC Name

2-adamantyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJGJDNWSHATQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461601
Record name 2-ADAMANTYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128756-71-8
Record name 2-ADAMANTYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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